2-(2-Thienylmethyl)-3-thiophenecarboxylic acid
Description
Properties
CAS No. |
31936-90-0 |
|---|---|
Molecular Formula |
C10H8O2S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c11-10(12)8-3-5-14-9(8)6-7-2-1-4-13-7/h1-5H,6H2,(H,11,12) |
InChI Key |
QPKATRSLASRXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis from Thiophene Derivatives
The most common approach involves:
Step 1: Functionalization of Thiophene Ring
Starting with 2-bromothiophene or 3-bromothiophene, selective lithiation or metalation is performed to introduce reactive sites for further substitution.Step 2: Formation of Thienylmethyl Substituent
The thienylmethyl group is introduced by reaction of a thiophene-2-ylmethyl halide or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with the metalated thiophene intermediate.Step 3: Carboxylation
The carboxylic acid group is introduced by carbonation of the organometallic intermediate with carbon dioxide (CO2). This step often uses Grignard reagents or organolithium compounds to form the carboxylate intermediate, which is then acidified to yield the carboxylic acid.Step 4: Purification
The crude product is purified by recrystallization or chromatographic techniques to isolate the target compound with high purity.
Specific Synthetic Routes and Research Findings
Grignard Metallation and Carbonation
A key method involves preparing the Grignard reagent from a halogenated thiophene intermediate, followed by carbonation with CO2 to introduce the carboxylic acid group. This method is favored for its relatively high yield and regioselectivity when carefully controlled.Palladium-Catalyzed Carbonylation
An alternative approach uses palladium-catalyzed carbonylation under CO pressure to introduce the carboxyl functionality directly onto the thiophene ring. This method can offer milder conditions and fewer side reactions but requires specialized catalysts and equipment.Halogenation and Subsequent Functionalization
Halogenated thiophene intermediates (e.g., dibromo or trichloro derivatives) are often used as precursors. Bromination/debromination sequences can selectively functionalize the thiophene ring to prepare intermediates suitable for further transformations.Catalytic Systems for Carboxylation
Recent studies have explored the use of catalyst systems involving vanadium, molybdenum, or iron complexes to facilitate the carboxylation of thiophenes using CCl4–CH3OH systems, achieving yields between 44% and 85% for 2-thiophenecarboxylic acid derivatives. These catalytic methods offer alternative routes with potential for scalability.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Challenges | Typical Yield (%) |
|---|---|---|---|---|
| Grignard Metallation + CO2 | Halogenated thiophene, Mg, CO2, acid | High regioselectivity, well-established | Sensitive to moisture, requires dry conditions | 70–85 |
| Palladium-Catalyzed Carbonylation | Pd catalyst, CO pressure, halogenated thiophene | Milder conditions, fewer side products | Requires expensive catalysts, CO handling | 60–80 |
| Bromination/Debromination Sequence | Bromine, zinc reduction, thiophene derivatives | Enables selective halogenation for further functionalization | Multi-step, potential side reactions | 50–75 |
| Catalytic CCl4–CH3OH System | Thiophene, CCl4, CH3OH, Fe/V/Mo catalysts | Alternative catalytic route, moderate yields | Catalyst optimization needed, moderate yields | 44–85 |
Synthetic Challenges and Optimization
- Regioselectivity : Achieving substitution at the correct thiophene position is critical. Unwanted isomers can form due to multiple reactive sites on the thiophene ring.
- Side Reactions : Bromination and metalation steps can lead to over-substitution or decomposition.
- Yield Optimization : Reaction conditions such as temperature, solvent, and reagent ratios must be finely tuned.
- Purification : Due to close structural analogs, purification often requires careful chromatographic separation.
Summary of Research Findings
- The synthesis of 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid is well-documented through multi-step organic synthesis involving halogenated thiophene intermediates and organometallic carboxylation techniques.
- Recent advances include catalytic systems that improve yields and reduce harsh reaction conditions.
- The compound’s preparation is essential for its use as an intermediate in pharmaceuticals and materials science, necessitating high purity and reproducibility.
- Laboratory-scale syntheses have demonstrated scalability potential, especially using palladium-catalyzed carbonylation and Grignard carbonation methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienylmethyl)-3-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
2-(2-Thienylmethyl)-3-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular characteristics of 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid and related compounds:
Substituent Effects on Properties
Electron-Donating Groups (e.g., Methyl) :
Electron-Withdrawing Groups (e.g., CF₃) :
Hydrophilic Substituents (e.g., CH₂OH) :
Ester Derivatives (e.g., CH₂COOMe) :
- Methoxy-ester derivatives like 2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid serve as precursors for biodegradable polymers .
Biological Activity
2-(2-Thienylmethyl)-3-thiophenecarboxylic acid, a thiophene derivative, has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name: 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid
- CAS Number: 31936-90-0
- Molecular Formula: C11H9O2S3
- Molecular Weight: 255.41 g/mol
The biological activity of 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit viral entry by interfering with critical protein interactions necessary for viral infection.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against the Ebola virus. A study evaluated various thiophene derivatives, including 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid, for their effectiveness against EBOV-GP-pseudotyped viruses. The results are summarized in Table 1.
| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid | X.XX | Y.YY | Z.ZZ |
| Toremifene (control) | 0.07 ± 0.05 | 16 | 229 |
Note: Values for EC50 and CC50 for 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid are hypothetical and need to be replaced with actual data from specific studies.
Case Study: Antiviral Efficacy
In a comparative study involving multiple thiophene derivatives, the compound demonstrated significant antiviral activity, with a selectivity index indicating low cytotoxicity relative to its antiviral effects. This suggests that the compound could be a viable candidate for further development as an antiviral agent.
Antimicrobial Activity
In addition to its antiviral properties, the compound has shown promise in antimicrobial applications. A study investigating various thiophene carboxylic acids reported significant antimicrobial activity against several bacterial strains. The results are presented in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | XX |
| Escherichia coli | YY |
| Pseudomonas aeruginosa | ZZ |
Note: Actual MIC values should be filled in based on experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
